N-(2-(4-benzylpiperazin-1-yl)-2-(pyridin-3-yl)ethyl)-4-methoxy-3-methylbenzenesulfonamide
Description
N-(2-(4-Benzylpiperazin-1-yl)-2-(pyridin-3-yl)ethyl)-4-methoxy-3-methylbenzenesulfonamide is a benzenesulfonamide derivative featuring a pyridin-3-yl group and a 4-benzylpiperazine moiety. The 4-methoxy-3-methyl substituents on the benzene ring may enhance lipophilicity and metabolic stability compared to simpler sulfonamides .
Properties
IUPAC Name |
N-[2-(4-benzylpiperazin-1-yl)-2-pyridin-3-ylethyl]-4-methoxy-3-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H32N4O3S/c1-21-17-24(10-11-26(21)33-2)34(31,32)28-19-25(23-9-6-12-27-18-23)30-15-13-29(14-16-30)20-22-7-4-3-5-8-22/h3-12,17-18,25,28H,13-16,19-20H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBVOPFGNOMBTDZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NCC(C2=CN=CC=C2)N3CCN(CC3)CC4=CC=CC=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H32N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Variations
The target compound’s benzenesulfonamide core distinguishes it from benzamide derivatives like N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide ().
Substituent Effects
- Fluorinated Analogues: The pyrazolo[3,4-d]pyrimidine derivative in (4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide) incorporates fluorine atoms and a chromenone system. Fluorine enhances binding affinity to hydrophobic pockets in enzymes, but the target compound’s methoxy and methyl groups may offer a better balance between lipophilicity and metabolic clearance .
- Anilinopyridine Derivatives: N-(2-Anilinopyridin-3-yl)-4-methylbenzenesulfonamide () replaces the target’s benzylpiperazine with an anilino group. This simplification reduces steric bulk but may limit receptor selectivity due to the absence of the piperazine’s conformational flexibility .
Piperazine-Linked Analogues
describes 4-arylpiperazinyl derivatives (e.g., 3d–3k) with methanesulphonates and benzimidazole cores. Unlike the target compound’s ethyl linker, these analogues use propyl or ethyl spacers, which may alter binding kinetics. For example, 3-[4-(3-Methoxyphenyl)piperazin-1-yl]propyl methanesulphonate (3k) shares the methoxy group with the target but uses a sulphonate ester instead of a sulfonamide, reducing stability under physiological conditions .
Pharmacological Implications
- Receptor Targeting: The benzylpiperazine group in the target compound is analogous to arylpiperazines in , which are known to modulate serotonin receptors (e.g., 5-HT1A). However, the sulfonamide moiety may confer selectivity for carbonic anhydrase or kinase targets .
- Metabolic Stability: The methoxy and methyl groups in the target compound could reduce oxidative metabolism compared to ’s fluorinated chromenone, which may undergo rapid hepatic clearance .
Q & A
What are the critical challenges in synthesizing N-(2-(4-benzylpiperazin-1-yl)-2-(pyridin-3-yl)ethyl)-4-methoxy-3-methylbenzenesulfonamide, and how can reaction conditions be optimized?
Level: Advanced
Answer:
The synthesis involves multi-step reactions, including piperazine ring formation, pyridine functionalization, and sulfonamide coupling. Key challenges include:
- Intermediate instability : The benzylpiperazine intermediate may degrade under acidic conditions. Use of inert atmospheres (N₂/Ar) and low-temperature quenching (0–5°C) is recommended .
- Stereochemical control : Racemization at the chiral center adjacent to the pyridine group can occur. Chiral auxiliaries or asymmetric catalysis (e.g., BINAP-Ru complexes) may improve enantiomeric excess .
- Purification : Co-elution of byproducts (e.g., des-methyl analogs) requires gradient HPLC with C18 columns (acetonitrile/water + 0.1% TFA) for resolution .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
